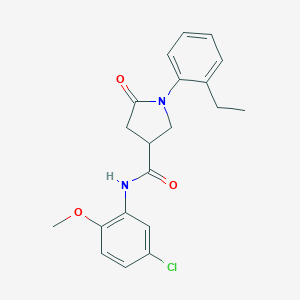![molecular formula C20H19ClN2O4 B271247 2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B271247.png)
2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology. This compound is also known by the name 'CMOPC' and belongs to the class of organic compounds called pyrrolidine carboxylic acids.
作用機序
The exact mechanism of action of CMOPC is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and tumor pathways. It may also act by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
CMOPC has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of using CMOPC in lab experiments is its high purity and yield. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the major limitations of using CMOPC is its relatively low solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on CMOPC. One possible direction is to further investigate its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another possible direction is to investigate its potential applications in the treatment of cancer. Additionally, further studies on the mechanism of action of CMOPC may help to identify new targets for drug development.
合成法
The synthesis of CMOPC involves the reaction of 3-chloro-4-methylaniline with ethyl acetoacetate, followed by the addition of phenylhydrazine and sodium acetate. The resulting product is then treated with acetic anhydride and pyridine to obtain CMOPC in high yield and purity.
科学的研究の応用
CMOPC has been extensively studied for its potential applications in the treatment of various diseases. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
分子式 |
C20H19ClN2O4 |
|---|---|
分子量 |
386.8 g/mol |
IUPAC名 |
[2-(3-chloro-4-methylanilino)-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O4/c1-13-7-8-15(10-17(13)21)22-18(24)12-27-20(26)14-9-19(25)23(11-14)16-5-3-2-4-6-16/h2-8,10,14H,9,11-12H2,1H3,(H,22,24) |
InChIキー |
QBSBLLVNFUVFST-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)Cl |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)











![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)